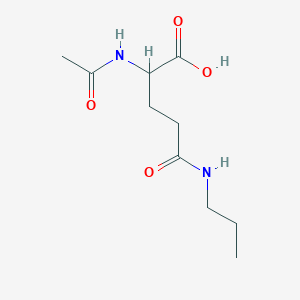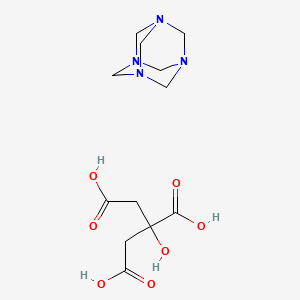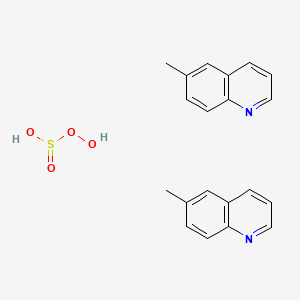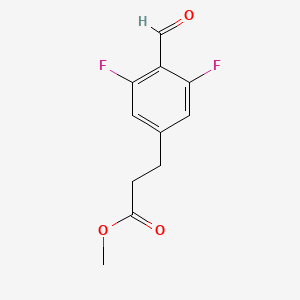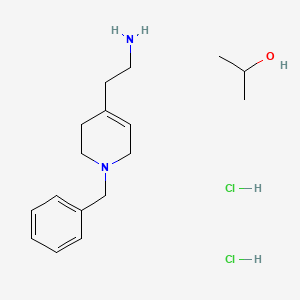
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride is a complex organic compound that features a pyridine ring fused with a benzyl group and an ethanamine side chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride typically involves multiple steps. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) to form a six-membered ring. This reaction is often followed by hydrogenation to reduce the double bonds and introduce the ethanamine side chain .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of ultrasonic irradiation to enhance reaction rates and yields. This method has been shown to be more efficient compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds contain a benzene ring fused to an imidazole ring and are used in various pharmaceutical applications.
Imidazoles: These heterocycles are key components in many functional molecules used in everyday applications.
Uniqueness
What sets 2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride apart is its unique combination of a pyridine ring with a benzyl group and an ethanamine side chain. This structure provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C17H30Cl2N2O |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C14H20N2.C3H8O.2ClH/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14;1-3(2)4;;/h1-5,7H,6,8-12,15H2;3-4H,1-2H3;2*1H |
InChI Key |
AYEMEILZRYDGBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.C1CN(CC=C1CCN)CC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


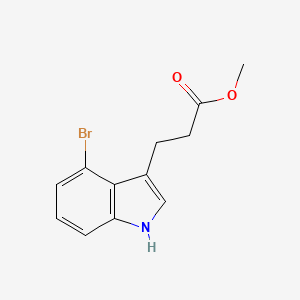

![(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B13728702.png)
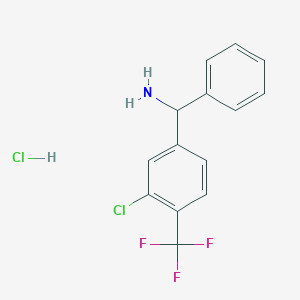
![(Z)-7-(hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13728711.png)
![6-Methyl-2-(p-tolylamino)-1H-benzo-[d][1,3]oxazin-4(2H)-one](/img/structure/B13728714.png)
![4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid](/img/structure/B13728718.png)
![ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate](/img/structure/B13728719.png)
![4-Bromo-7-methylisothiazolo[4,5-c]pyridine](/img/structure/B13728720.png)
